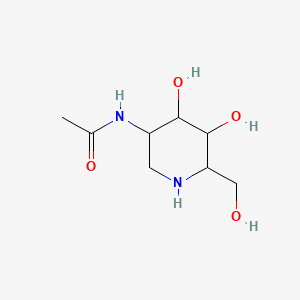

N-(4,5-Dihydroxy-6-(hydroxymethyl)piperidin-3-yl)acetamide

Description

Chemical Name: N-[(3S,4R,5R,6R)-4,5-Dihydroxy-6-(hydroxymethyl)piperidin-3-yl]acetamide CAS No.: 105265-96-1 Molecular Formula: C₈H₁₆N₂O₄ Key Features:

- A piperidine-based acetamide derivative with stereospecific hydroxyl and hydroxymethyl groups.

- High polarity due to five hydrogen bond donors and acceptors, as indicated by a topological polar surface area (PSA) of 101.82 Ų .

- Stereochemistry: Configurations at C3 (S), C4 (R), C5 (R), and C6 (R) critically influence its biological interactions .

Properties

IUPAC Name |

N-[4,5-dihydroxy-6-(hydroxymethyl)piperidin-3-yl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16N2O4/c1-4(12)10-5-2-9-6(3-11)8(14)7(5)13/h5-9,11,13-14H,2-3H2,1H3,(H,10,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GBRAQQUMMCVTAV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1CNC(C(C1O)O)CO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

105265-96-1 | |

| Record name | 2-Acetamido-1,2,5-trideoxy-1,5-imino-D-glucitol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4,5-Dihydroxy-6-(hydroxymethyl)piperidin-3-yl)acetamide typically involves multiple steps. One common method includes the Pd-catalyzed allylic substitution by phthalimide in an azaheterobicyclic scaffold . This reaction sequence is crucial for the formation of the desired piperidine derivative.

Industrial Production Methods

In industrial settings, the production of this compound may involve high-throughput glycan screening services and glyco-engineered mammalian cell expression systems . These methods ensure the efficient and large-scale production of the compound with high purity and yield.

Chemical Reactions Analysis

Types of Reactions

N-(4,5-Dihydroxy-6-(hydroxymethyl)piperidin-3-yl)acetamide undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts, phthalimide, and various oxidizing and reducing agents . The reaction conditions often involve controlled temperatures and pressures to ensure the desired product formation.

Major Products Formed

The major products formed from these reactions include various substituted piperidine derivatives, which can be further functionalized for specific applications .

Scientific Research Applications

Medicinal Chemistry

Potential Therapeutic Effects

The compound is being investigated for its potential therapeutic effects, particularly in the context of enzyme inhibition. Research indicates that it may act as a beta-hexosaminidase inhibitor , which is relevant for conditions such as Tay-Sachs disease and Sandhoff disease, where the inhibition of this enzyme can be beneficial .

Biological Activity

The presence of hydroxyl groups enhances interactions with enzymes and receptors, potentially influencing various biochemical pathways. Compounds with similar structures have demonstrated anti-diabetic properties and anti-inflammatory effects , suggesting that N-(4,5-Dihydroxy-6-(hydroxymethyl)piperidin-3-yl)acetamide could be a lead compound in drug development targeting specific biological processes .

Enzyme Interaction Studies

Binding Affinity Research

Studies have focused on the binding affinity of this compound with specific enzymes. For instance, it has shown a Ki value of approximately 540 nM against beta-hexosaminidase . This data is crucial for understanding its mechanism of action and potential therapeutic applications.

Synthesis and Derivatives

Synthesis Techniques

The synthesis of this compound typically involves multi-step reactions that can be optimized for yield in industrial settings. Various reaction conditions can lead to different derivatives, allowing for further exploration of their properties and applications .

Case Studies and Research Findings

Several studies have documented the applications and potential benefits of this compound:

Mechanism of Action

The mechanism of action of N-(4,5-Dihydroxy-6-(hydroxymethyl)piperidin-3-yl)acetamide involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes and modulate biochemical pathways, leading to its observed biological effects . The exact molecular targets and pathways may vary depending on the specific application and context.

Comparison with Similar Compounds

N-[[(2R,3R,4R,5R,6S)-3,4,5-Trihydroxy-6-methyl-2-piperidinyl]methyl]acetamide

CAS No.: 637772-10-2 Molecular Formula: C₁₀H₂₀N₂O₅ Key Differences:

- Substituents : Replaces the hydroxymethyl group at C6 with a methyl group and adds a third hydroxyl at C3.

- Physicochemical Properties :

- Biological Implications : The methyl group may reduce steric hindrance but decrease hydrogen-bonding capacity compared to the hydroxymethyl group in the target compound.

Propanamide, N-[[(2R,3R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)-2-pyrrolidinyl]methyl]

CAS No.: 765308-94-9 Molecular Formula: C₁₀H₂₀N₂O₅ Key Differences:

- Scaffold : Pyrrolidine (5-membered ring) vs. piperidine (6-membered).

- Substituents : Retains hydroxymethyl and hydroxyl groups but on a smaller ring, increasing ring strain.

- Biological Implications : The smaller ring may alter binding affinity to enzymes or receptors due to conformational differences .

N-[4,5-Dihydroxy-6-(hydroxymethyl)-2-phenylmethoxyoxan-3-yl]acetamide

Molecular Formula: C₁₅H₂₁NO₆ Key Differences:

- Scaffold : Oxane (tetrahydropyran) instead of piperidine.

- Substituents : Addition of a phenylmethoxy group at C2.

- Physicochemical Properties :

- Applications : The phenylmethoxy group may enhance membrane permeability but reduce aqueous solubility.

N-[2-(4-Chlorophenoxy)-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide

ChemDiv ID : 8013-6217

Molecular Formula : C₁₄H₁₇ClN₂O₆

Key Differences :

N-[2-Dimethylarsanylsulfanyl-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide

CAS No.: 76235-28-4 Molecular Formula: C₁₀H₂₀AsNO₅S Key Differences:

- Substituents : Contains a dimethylarsanylsulfanyl group.

- Toxicity : Arsenic inclusion raises significant safety concerns, limiting pharmaceutical applicability .

Comparative Data Table

| Compound Name | CAS No. | Scaffold | Key Substituents | XlogP | PSA (Ų) | Notes |

|---|---|---|---|---|---|---|

| Target Compound | 105265-96-1 | Piperidine | 4,5-dihydroxy, 6-hydroxymethyl | -1.5* | 101.82 | High polarity, drug-like |

| N-[[(2R,3R,4R,5R,6S)-...]acetamide | 637772-10-2 | Piperidine | 3,4,5-trihydroxy, 6-methyl | -1.9 | 102 | Enhanced hydrophilicity |

| N-[2-(4-Chlorophenoxy)-...]acetamide | 8013-6217 | Oxane | 4-chlorophenoxy | ~0.2 | 95 | Halogen-enhanced binding |

| N-[2-Dimethylarsanylsulfanyl-...]acetamide | 76235-28-4 | Oxane | Dimethylarsanylsulfanyl | N/A | 90 | High toxicity |

*Estimated based on structural analogs.

Research Findings and Implications

- Hydroxymethyl vs. Methyl : The hydroxymethyl group in the target compound enhances hydrogen-bonding capacity, critical for interactions with biological targets like glycosidases .

- Ring Size : Piperidine derivatives generally exhibit better metabolic stability than pyrrolidine analogs due to reduced ring strain .

- Halogen Effects: Chlorophenoxy-substituted compounds (e.g., ChemDiv 8013-6217) show promise in targeted therapies but require toxicity profiling .

Biological Activity

N-(4,5-Dihydroxy-6-(hydroxymethyl)piperidin-3-yl)acetamide, also known as DGJNAc, is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, focusing on its interactions with biological systems, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound has the following chemical properties:

- Molecular Formula : CHNO

- Molecular Weight : 204.22 g/mol

- CAS Number : 117894-14-1

The compound's structure includes a piperidine ring with multiple hydroxyl groups that enhance its reactivity and interaction with various biological targets .

The biological activity of this compound is primarily attributed to its ability to interact with enzymes and receptors involved in critical biochemical pathways. The presence of hydroxyl groups is known to facilitate hydrogen bonding, which can enhance binding affinity to target proteins. This property suggests potential roles in enzyme inhibition and modulation of receptor activity .

Therapeutic Potential

Research indicates that compounds structurally similar to this compound may exhibit various therapeutic effects, including:

- Anti-diabetic properties : Similar compounds have been shown to influence carbohydrate metabolism and may help regulate blood glucose levels.

- Anti-inflammatory effects : The ability to modulate inflammatory pathways suggests potential applications in treating inflammatory diseases.

- Enzyme inhibition : Interaction studies have demonstrated that this compound can inhibit glycosidases and other enzymes involved in metabolic processes .

Research Findings

Numerous studies have investigated the biological activity of this compound. Key findings include:

- Binding Affinity Studies : Research has shown that this compound exhibits a strong binding affinity for specific enzymes involved in carbohydrate metabolism. For example, it has been noted for its interaction with glycosidases, suggesting a role as an enzyme inhibitor .

- Antibacterial Activity : Preliminary studies indicate that derivatives of this compound may possess antibacterial properties against various Gram-positive and Gram-negative bacteria. The presence of hydroxyl groups appears to enhance this activity .

- Case Studies : In vivo studies have demonstrated that similar compounds can reduce viral loads in animal models of infection, indicating potential antiviral properties .

Comparative Analysis

To further illustrate the uniqueness and potential applications of this compound, a comparative analysis with structurally similar compounds is presented below:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| N-(3S,4R,5S,6R)-4,5-Dihydroxy-6-(hydroxymethyl)piperidin-3-yl)acetamide | CHNO | Similar piperidine structure; potential biological activity |

| 2-Acetamido-1,5-imino-1,2,5-trideoxy-D-galactitol | CHNO | Iminosugar analog; involved in glycosidase inhibition |

| N-(2S,3S,4R)-4-hydroxy-piperidine | CHNO | Contains fewer hydroxyl groups; different biological profile |

This table highlights the distinct pharmacological properties that may arise from the specific arrangement of functional groups in this compound compared to its analogs .

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for synthesizing N-(4,5-Dihydroxy-6-(hydroxymethyl)piperidin-3-yl)acetamide and its derivatives?

- Methodology : The compound can be synthesized via reductive amination or nucleophilic substitution, similar to structurally related N-amide derivatives. For example, describes Method E (Procedure 2) for synthesizing N-acetamide-tetrahydro-2H-pyran derivatives, achieving yields up to 96% using optimized coupling agents and protecting group strategies. Key steps include:

- Protection of hydroxyl groups to prevent side reactions.

- Amide bond formation using carbodiimide-based coupling agents (e.g., EDC, NHS) .

- Deprotection and purification via column chromatography or recrystallization.

Q. How can researchers confirm the structural identity and purity of this compound?

- Analytical Techniques :

- NMR Spectroscopy : Compare δ values of key protons (e.g., acetamide methyl at ~2.0 ppm, hydroxyl protons at 4.0–5.5 ppm) and carbons (e.g., carbonyl at ~170 ppm) to reference data in and .

- LCMS : Confirm molecular ion peaks (e.g., [M+H]+ or [M+Na]+) and fragmentation patterns. reports LCMS data with 95–99% purity for analogous compounds .

- X-ray Crystallography : For absolute stereochemical confirmation, if single crystals are obtainable.

Q. What are the recommended storage conditions to maintain compound stability?

- Guidelines :

- Store at 0–8°C under inert gas (e.g., argon) to prevent oxidation or hydrolysis of hydroxyl and acetamide groups .

- Use airtight, light-resistant containers to avoid photodegradation.

- Monitor stability via periodic HPLC analysis (e.g., uses 1H-NMR for purity validation) .

Advanced Research Questions

Q. How can researchers resolve discrepancies in NMR data when synthesizing derivatives with varying substituents?

- Approach :

- Dynamic NMR (DNMR) : Assess rotational barriers or conformational equilibria affecting peak splitting (e.g., axial vs. equatorial hydroxyl groups in the piperidine ring) .

- Isotopic Labeling : Use deuterated solvents or 13C-labeled precursors to distinguish overlapping signals.

- Comparative Analysis : Cross-reference with structurally validated analogs in and , which report δ values for similar N-acetamide-pyran derivatives .

Q. What experimental strategies are effective for studying this compound’s interaction with glycosidases or other enzymes?

- Methodology :

- Enzyme Inhibition Assays : Use fluorogenic or chromogenic substrates (e.g., p-nitrophenyl glycosides) to measure competitive inhibition kinetics. and highlight beta-galactosidase activity assays for related acetamide-glycosides .

- Surface Plasmon Resonance (SPR) : Immobilize the compound on gold arrays (e.g., TFGAs in ) to quantify binding affinities with target enzymes .

- Molecular Docking : Model interactions using crystallographic data of enzyme active sites (e.g., beta-galactosidase PDB entries).

Q. How should researchers address conflicting bioactivity data across studies, particularly in enzyme inhibition assays?

- Troubleshooting :

- Buffer Compatibility : Verify assay conditions (e.g., pH 6.5 ammonium acetate buffer in ) to ensure compound solubility and enzyme activity .

- Contaminant Analysis : Use LCMS or MALDI-TOF to detect trace impurities (e.g., residual solvents, unreacted intermediates) that may skew results .

- Orthogonal Assays : Validate findings with alternative methods (e.g., ITC for binding thermodynamics, fluorescence polarization for kinetics).

Methodological Considerations

- Synthetic Reproducibility : Optimize reaction conditions (e.g., temperature, solvent polarity) to address yield variations in derivatives (e.g., 60–96% yields in ) .

- Safety Protocols : Follow ’s guidelines for handling hygroscopic or reactive intermediates, including fume hood use and emergency response plans for spills .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.